molecular formula C9H9IOS B14055040 1-(2-Iodo-4-mercaptophenyl)propan-2-one

1-(2-Iodo-4-mercaptophenyl)propan-2-one

Cat. No.: B14055040
M. Wt: 292.14 g/mol
InChI Key: FKSGGRZFMQTADY-UHFFFAOYSA-N
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Description

1-(2-Iodo-4-mercaptophenyl)propan-2-one is a halogenated aryl ketone with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . It is characterized by a propan-2-one backbone substituted with an iodine atom and a nucleophilic mercapto (-SH) group on the phenyl ring . This unique structure combines the electron-withdrawing properties of iodine with the redox-active and metal-chelating potential of the thiol, making it a valuable intermediate for researchers in organic synthesis, materials science, and medicinal chemistry . The compound's key feature is its diverse reactivity. The iodine atom enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, for constructing complex biaryl systems . Simultaneously, the mercapto group can undergo oxidation to form disulfide bonds or participate in thiol-exchange reactions, which are useful in peptide mimicry and polymer chemistry . The ketone group also offers a handle for further functionalization, for example, through nucleophilic attack by amines to form imines (Schiff bases) or reduction to a secondary alcohol . In biological research, similar halogenated mercaptophenyl compounds have been investigated for their potential biochemical properties. Studies suggest such structures can exhibit antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli , as well as induce apoptosis in certain cancer cell lines, likely through interactions with thiol-dependent enzymatic pathways . As a versatile scaffold, 1-(2-Iodo-4-mercaptophenyl)propan-2-one is a promising starting point for developing novel therapeutic agents and biochemical probes . Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(2-iodo-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3

InChI Key

FKSGGRZFMQTADY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)S)I

Origin of Product

United States

Preparation Methods

Iodination via Electrophilic Substitution

Iodination is typically achieved through electrophilic aromatic substitution (EAS), where iodine is introduced at the ortho position relative to the ketone group. A common method involves reacting 4-mercaptophenylpropan-2-one with iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions.

$$
\text{4-Mercaptophenylpropan-2-one} + \text{ICl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-(2-Iodo-4-mercaptophenyl)propan-2-one}
$$

This method yields moderate to high purity (75–85%) but requires careful control of temperature to avoid over-iodination.

Thiolation via Nucleophilic Substitution

When iodination precedes thiolation, the mercapto group is introduced through nucleophilic aromatic substitution (NAS). For example, 2-iodophenylpropan-2-one is treated with hydrogen sulfide (H₂S) or thiourea in a basic medium (e.g., potassium hydroxide). The reaction is conducted at 60–80°C for 6–12 hours, yielding the target compound with a reported efficiency of 65–78%.

$$
\text{2-Iodophenylpropan-2-one} + \text{H}_2\text{S} \xrightarrow{\text{KOH, EtOH}} \text{1-(2-Iodo-4-mercaptophenyl)propan-2-one}
$$

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane (DCM) enhance electrophilic iodination by stabilizing charged intermediates, while ethanol or methanol is preferred for thiolation due to their ability to dissolve both organic and inorganic reagents.

Catalysts and Reagents

  • Lewis Acids : AlCl₃ and FeCl₃ improve iodination rates by activating iodine electrophiles.
  • Bases : KOH or NaOH facilitates deprotonation during thiolation, accelerating nucleophilic attack.

Temperature and Time

Lower temperatures (0–10°C) favor selective iodination, whereas higher temperatures (60–80°C) are necessary for efficient thiolation. Prolonged reaction times (>12 hours) in thiolation steps reduce yields due to oxidative side reactions.

Comparative Analysis of Preparation Methods

The table below summarizes three prominent synthetic routes, highlighting their advantages and limitations:

Method Starting Material Key Reagents Yield (%) Purity (%) Key Challenges
Iodination → Thiolation 4-Mercaptophenylpropan-2-one ICl, AlCl₃, H₂S 78 85 Sensitivity to moisture
Thiolation → Iodination 2-Iodophenylpropan-2-one H₂S, KOH, ICl 65 72 Competing side iodination
One-Pot Synthesis Phenylpropan-2-one I₂, H₂S, AlCl₃ 55 68 Low selectivity, complex workup

Key Findings :

  • The iodination-first approach offers higher yields and purity but demands stringent anhydrous conditions.
  • The thiolation-first method is less efficient due to steric hindrance from the iodine atom during subsequent substitutions.
  • One-pot synthesis remains underdeveloped, with challenges in controlling reaction selectivity.

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of 1-(2-Iodo-4-mercaptophenyl)propan-2-one introduces logistical and safety challenges:

  • Cost of Iodinating Agents : Iodine monochloride and N-iodosuccinimide (NIS) are expensive, necessitating recovery systems.
  • Handling Thiols : Hydrogen sulfide and mercapto intermediates require inert atmospheres to prevent oxidation.
  • Waste Management : Halogenated byproducts demand specialized disposal protocols to meet environmental regulations.

Chemical Reactions Analysis

1-(2-Iodo-4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while nucleophilic substitution of the iodine atom can yield a wide range of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Iodo-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions. The mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.

    Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a valuable starting material for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to various molecular targets. The propanone moiety can undergo keto-enol tautomerism, which can affect the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 1-(2-Iodo-4-mercaptophenyl)propan-2-one with analogous compounds:

Compound Name Molecular Formula Substituents Key Electronic Effects
1-(2-Iodo-4-mercaptophenyl)propan-2-one C₉H₉IOS 2-I, 4-SH Strong σ-electron withdrawal (I), nucleophilic SH
1-(4-Iodophenyl)propan-2-one C₉H₉IO 4-I Moderate σ-electron withdrawal (I)
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one C₁₆H₁₂ClI₂O₂ 5-Cl, 2,3-I, 4-OCH₃ Steric hindrance (di-I), electron donation (OCH₃)
1-(Furan-2-yl)propan-2-one C₇H₈O₂ Furan-2-yl Electron-rich aromatic system (O in furan)
(S)-1-(Piperidin-2-yl)propan-2-one C₈H₁₅NO Piperidin-2-yl Basic nitrogen, chiral center

Key Observations :

  • Electron-Withdrawing Effects : The iodine in 1-(2-Iodo-4-mercaptophenyl)propan-2-one enhances electrophilic aromatic substitution (EAS) reactivity at the para position relative to the thiol group. In contrast, the methoxy group in the diiodo compound () donates electrons, reducing EAS reactivity .
  • Nucleophilicity: The thiol group in the target compound is more nucleophilic than hydroxyl or methoxy groups in analogs like 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (), enabling disulfide bond formation or thiol-ene reactions .

Reactivity Comparison :

  • The thiol group in the target compound facilitates reactions with electrophiles (e.g., alkyl halides), whereas 1-(4-Iodophenyl)propan-2-one is more suited for halogen-exchange reactions (e.g., Ullmann coupling) .
  • The diiodo compound () exhibits steric hindrance, limiting its utility in nucleophilic substitutions compared to the mono-iodo target compound .

Spectroscopic and Physical Properties

Property 1-(2-Iodo-4-mercaptophenyl)propan-2-one 1-(4-Iodophenyl)propan-2-one 1-(Furan-2-yl)propan-2-one
¹H NMR (δ, ppm) SH: ~1.6 (broad), aromatic: 7.2–8.1 Aromatic: 7.3–7.8 Furan protons: 6.3–7.5
IR (cm⁻¹) S-H: ~2550, C=O: ~1700 C=O: ~1710 C=O: ~1680, furan C-O: ~1250
Solubility Moderate in DMSO, low in hexane Low in polar solvents High in THF, acetone

Notes:

  • The thiol group’s IR stretch (~2550 cm⁻¹) is a diagnostic marker absent in non-thiolated analogs .
  • The furan derivative’s lower C=O IR stretch (~1680 cm⁻¹) reflects conjugation with the electron-rich aromatic ring .

Biological Activity

1-(2-Iodo-4-mercaptophenyl)propan-2-one is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its molecular formula C9H9IOSC_9H_9IOS and a molecular weight of approximately 292.14 g/mol, this compound features a propan-2-one backbone, an iodine atom at the 2-position, and a mercapto group at the 4-position of the phenyl ring. The unique structural components contribute to its potential as an antimicrobial and anticancer agent.

The presence of the iodine atom and mercapto group allows for specific interactions with biological targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. Additionally, the iodine atom may engage in halogen bonding interactions, enhancing binding affinity for certain biological receptors.

Antimicrobial Activity

Research indicates that 1-(2-Iodo-4-mercaptophenyl)propan-2-one exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the inhibition of thiol-dependent enzymes, which play critical roles in cancer cell proliferation and survival .

Cell Line IC50 (µM)
MCF-715
HCT-11620
HepG-218

The biological activity of 1-(2-Iodo-4-mercaptophenyl)propan-2-one can be attributed to its ability to interact with key cellular components:

  • Covalent Bonding : The mercapto group forms covalent bonds with thiol-containing proteins, potentially inhibiting their activity.
  • Halogen Bonding : The iodine atom enhances interactions with biological targets through halogen bonding, which may improve selectivity and potency against specific enzymes or receptors.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study conducted on a panel of bacterial strains revealed that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Apoptosis Induction : In a controlled study, treatment with 1-(2-Iodo-4-mercaptophenyl)propan-2-one resulted in significant apoptosis in MCF-7 cells, confirmed by flow cytometry analysis .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound significantly reduced tumor size in mice models bearing xenografts of HCT-116 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(2-Iodo-4-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a Friedel-Crafts acylation to introduce the propan-2-one group to a benzene ring. Use a protecting group (e.g., acetyl or tert-butyl) for the mercapto (-SH) group to prevent oxidation or unwanted side reactions during synthesis .
  • Step 2 : Introduce the iodine substituent via electrophilic iodination. Optimize temperature (0–25°C) and use catalysts like iodine monochloride (ICl) to enhance regioselectivity at the ortho position relative to the ketone group.
  • Step 3 : Deprotect the mercapto group under mild reducing conditions (e.g., NaBH₄ in ethanol) to avoid cleavage of the iodo substituent. Monitor reaction progress via TLC or HPLC.
  • Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry of iodinating agents to minimize byproducts.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the aromatic substitution pattern. The iodine atom’s electronegativity will deshield adjacent protons, while the mercapto group’s proton may appear as a broad singlet in D₂O-exchanged samples .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₉IOS) and isotopic patterns (iodine’s distinct 127I^{127}\text{I} peak).
  • Crystallography :
  • Grow single crystals via slow evaporation in a mixed solvent system (e.g., CHCl₃/hexane).
  • Use SHELXL (SHELX-2018) for structure refinement, leveraging the heavy iodine atom for improved phasing and electron density maps .

Advanced Research Questions

Q. How can contradictory data between computational models and experimental crystallographic results be resolved?

  • Methodological Answer :

  • Computational Adjustments :
  • Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model geometry, but include relativistic pseudopotentials for iodine to account for its large atomic radius and electron density effects .
  • Compare bond lengths/angles with X-ray data (SHELXL-refined) to identify discrepancies. Adjust basis sets or solvation models in simulations to better match experimental values.
  • Validation : Cross-check vibrational spectra (IR/Raman) with computed frequencies to confirm functional group assignments.

Q. What strategies enable selective functionalization of the mercapto group without disrupting the iodo substituent?

  • Methodological Answer :

  • Protection Strategies :
  • Convert -SH to a disulfide (-S-S-) using mild oxidizing agents (e.g., I₂ in EtOH) before introducing other functional groups. Deprotect post-reaction with DTT (dithiothreitol) .
  • Reactivity Control :
  • Use soft nucleophiles (e.g., thiols) in polar aprotic solvents (DMF/DMSO) to target the mercapto group while leaving the iodo substituent intact. Monitor selectivity via 19F^{19}\text{F}-NMR if fluorine tags are introduced.

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays :
  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0–72 hrs) and analyze via HPLC to track degradation products.
  • Identify decomposition pathways (e.g., iodine loss via ICP-MS or mercapto oxidation via FTIR).

Data Contradiction Analysis

Q. How to address discrepancies in spectral data interpretation for this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation :
  • Compare NMR assignments with COSY and HSQC spectra to resolve overlapping signals caused by iodine’s anisotropic effects.
  • Validate crystallographic data (SHELXL-refined) against computational models (DFT) to confirm bond angles and torsional strain .

Tables for Key Data

Technique Key Observations References
X-ray Crystallography Iodo-substituted C–I bond length: ~2.09 Å (validated via SHELXL)
NMR Mercapto proton: δ 3.8–4.2 ppm (broad, exchangeable)
DFT Simulations Relativistic effects reduce iodine’s van der Waals radius by 5%

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